molecular formula C24H19N3OS B289948 4,16-diphenyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-6-one

4,16-diphenyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-6-one

Cat. No.: B289948
M. Wt: 397.5 g/mol
InChI Key: MQGSMYQWYWLPIU-UHFFFAOYSA-N
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Description

2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one involves multiple steps, starting from simpler aromatic compounds. The key steps typically include cyclization reactions, where the formation of the fused ring system occurs. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents that can stabilize intermediates and transition states. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines .

Scientific Research Applications

2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(7H)-one apart is its specific arrangement of rings and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H19N3OS

Molecular Weight

397.5 g/mol

IUPAC Name

4,16-diphenyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-6-one

InChI

InChI=1S/C24H19N3OS/c28-23-21-20(26-22(27-23)15-10-5-2-6-11-15)19-18(14-8-3-1-4-9-14)16-12-7-13-17(16)25-24(19)29-21/h1-6,8-11,22,26H,7,12-13H2,(H,27,28)

InChI Key

MQGSMYQWYWLPIU-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)NC(N5)C6=CC=CC=C6

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)NC(N5)C6=CC=CC=C6

Origin of Product

United States

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